

Structure Elucidation of 5-(Trifluoromethoxy)-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Trifluoromethoxy)-1H-indazole

Cat. No.: B173289

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **5-(Trifluoromethoxy)-1H-indazole**. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route and predicted spectroscopic data based on established chemical principles and data from structurally related compounds. Detailed, generalized experimental protocols for synthesis and characterization are provided to guide researchers in their work with this and similar heterocyclic compounds.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. The introduction of a trifluoromethoxy group at the 5-position of the indazole core is anticipated to modulate the compound's lipophilicity, metabolic stability, and electron density, potentially leading to novel pharmacological profiles. This guide focuses on the key aspects of the structure elucidation of **5-(Trifluoromethoxy)-1H-indazole**, providing a foundational resource for its synthesis and characterization.

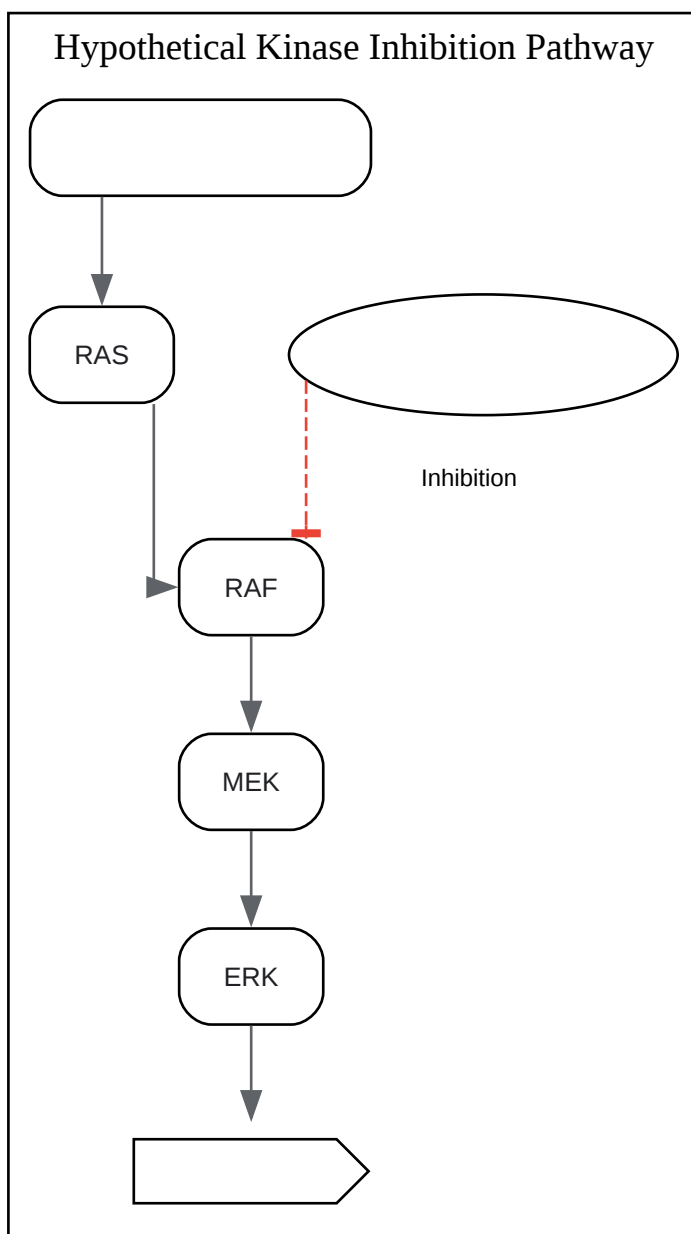
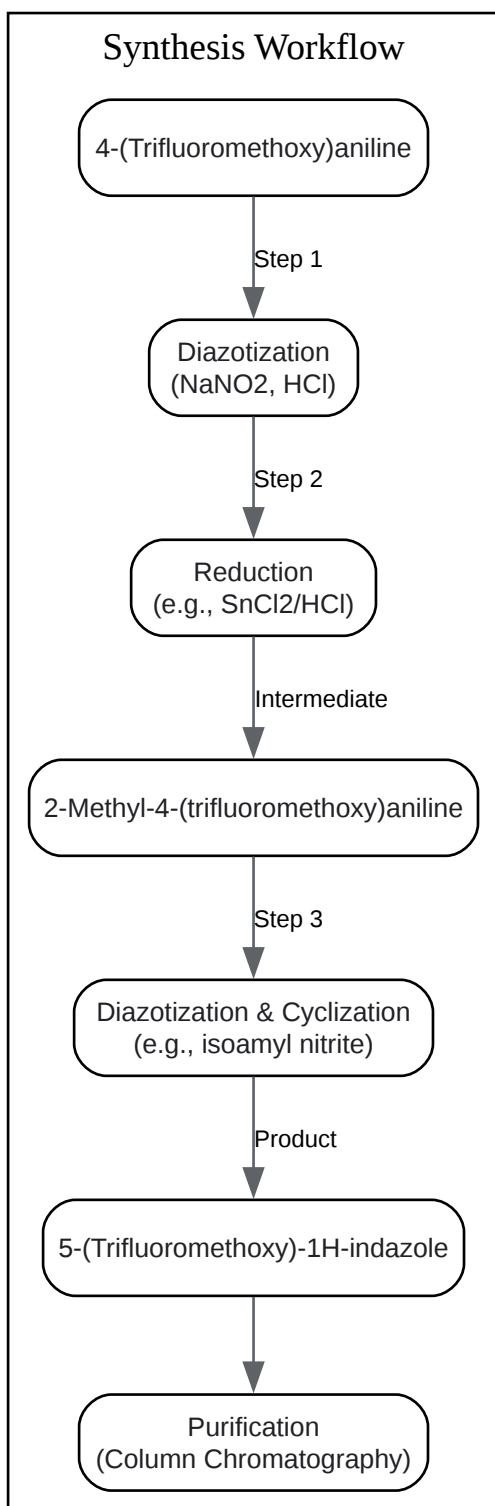
Chemical Structure and Properties

- IUPAC Name: **5-(Trifluoromethoxy)-1H-indazole**
- CAS Number: 177944-14-6
- Molecular Formula: C₈H₅F₃N₂O
- Molecular Weight: 202.14 g/mol

The chemical structure of **5-(Trifluoromethoxy)-1H-indazole** consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a trifluoromethoxy substituent at the C5 position.

Synthesis Pathway

A plausible synthetic route for **5-(Trifluoromethoxy)-1H-indazole** can be adapted from general methods for indazole synthesis. A common approach involves the cyclization of a suitably substituted o-toluidine derivative.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Structure Elucidation of 5-(Trifluoromethoxy)-1H-indazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b173289#5-trifluoromethoxy-1h-indazole-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com